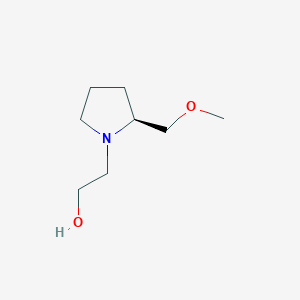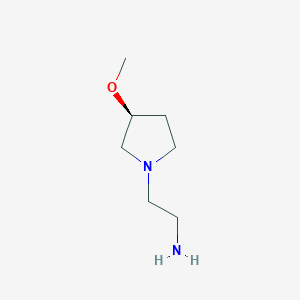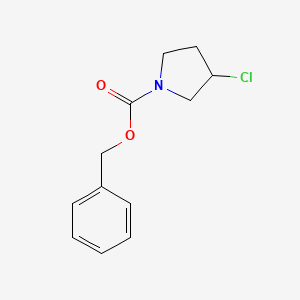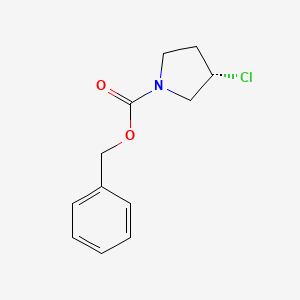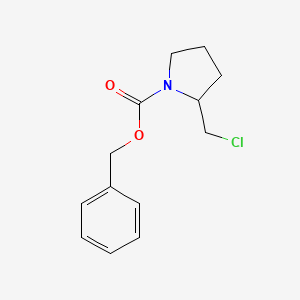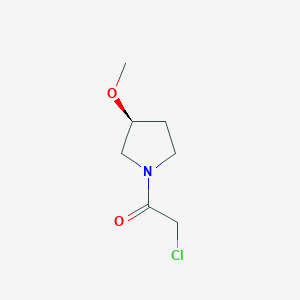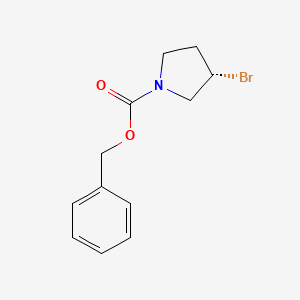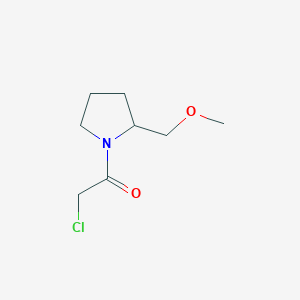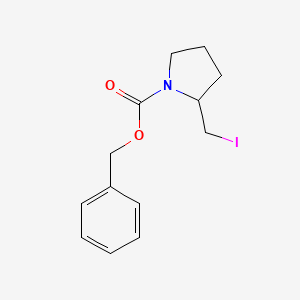
(S)-1-Benzyl-3-bromopyrrolidine
Descripción general
Descripción
(S)-1-Benzyl-3-bromopyrrolidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Benzyl-3-bromopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Benzyl-3-bromopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
D’hooghe, Aelterman, and de Kimpe (2009) developed a novel protocol for preparing 3-amino-2-methylpyrrolidines, which are useful in synthesizing antipsychotic drugs like emonapride. Their method involves reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines to form 2-(2-hydroxyethyl)-3-methylaziridines, followed by ring expansion into 3-bromopyrrolidines, and further conversion to 3-amino-2-methylpyrrolidines (D’hooghe, Aelterman, & de Kimpe, 2009).
Owotoki, Geffken, and Kurz (2006) synthesized derivatives of the antibiotic SF-2312 using 1-benzyloxy-3-bromopyrrolidin-2,5-dione. These analogues underwent various chemical transformations, showcasing the compound's potential in creating modified antibiotics (Owotoki, Geffken, & Kurz, 2006).
Jean et al. (2001) prepared 1-Benzyl 3-aminopyrrolidine and 3-aminopiperidine in aqueous conditions, indicating the compound's utility in producing various amino derivatives, essential for pharmaceutical applications (Jean et al., 2001).
Tueckmantel et al. (1997) synthesized 1-benzyl-APDC, an mGluR6 selective ligand, starting from cis-4-hydroxy-D-proline. This compound showed potential as a pharmacological research tool, highlighting its role in neurological research (Tueckmantel et al., 1997).
Oida and Ohki (1969) synthesized some 3, 4-epiminopyrrolidines from 1-benzyl-2, 3-aziridinedicarboximide, indicating the use of 1-Benzyl-3-bromopyrrolidine derivatives in creating compounds with potential pharmaceutical applications (Oida & Ohki, 1969).
Propiedades
IUPAC Name |
(3S)-1-benzyl-3-bromopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJTPBOJBQGSL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1Br)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7923720.png)

